molecular formula C9H10ClNO2 B3030373 Ethyl 2-chloro-5-methylnicotinate CAS No. 894074-85-2

Ethyl 2-chloro-5-methylnicotinate

Cat. No.: B3030373
CAS No.: 894074-85-2
M. Wt: 199.63
InChI Key: OIYWVCXXWPZXRV-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 2-position and a methyl group at the 5-position of the pyridine ring, with an ethyl ester functional group at the 3-position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-methylnicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-5-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of ethyl 2-amino-5-methylnicotinate or ethyl 2-thio-5-methylnicotinate.

    Reduction: Formation of ethyl 2-chloro-5-methylaminonicotinate.

    Oxidation: Formation of ethyl 2-chloro-5-methylnicotinic acid.

Scientific Research Applications

Ethyl 2-chloro-5-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to nicotinic acid.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting nicotinic receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methylnicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects. The presence of the chloro and methyl groups enhances its binding affinity and specificity for certain receptor subtypes, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

    Ethyl 2-chloronicotinate: Lacks the methyl group at the 5-position, resulting in different chemical reactivity and biological activity.

    Ethyl 5-methylnicotinate: Lacks the chloro group at the 2-position, affecting its interaction with nucleophiles and reducing agents.

    Methyl 2-chloro-5-methylnicotinate: Has a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.

Uniqueness: this compound is unique due to the combined presence of the chloro and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity patterns in chemical synthesis.

Properties

IUPAC Name

ethyl 2-chloro-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYWVCXXWPZXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680522
Record name Ethyl 2-chloro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894074-85-2
Record name Ethyl 2-chloro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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